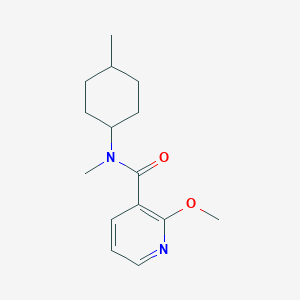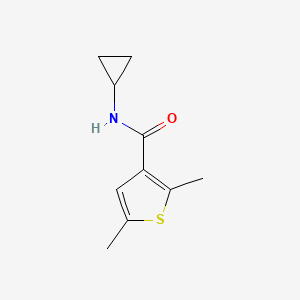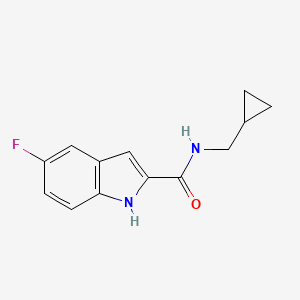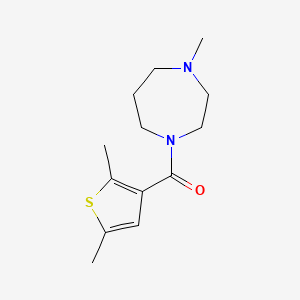
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as JWH-250, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a high affinity for these receptors.
Mécanisme D'action
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a key role in the regulation of various physiological processes. When 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide binds to these receptors, it activates a signaling cascade that leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and mood regulation. This compound has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective agonists of the CB1 and CB2 receptors, which could be used to study the endocannabinoid system in greater detail. Another area of interest is the investigation of the potential therapeutic applications of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide and other synthetic cannabinoids, particularly in the treatment of inflammatory conditions and pain. Finally, research into the potential side effects of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide and other synthetic cannabinoids is also needed to ensure their safe use in scientific research.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves a multi-step process that can be carried out in a laboratory setting. The initial step involves the reaction of 4-methylcyclohexanone with methylamine to form N-methyl-4-methylcyclohexylamine. This compound is then reacted with 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid to form 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been used in scientific research to study the endocannabinoid system, which is involved in a wide range of physiological processes including pain, appetite, and mood regulation. This compound has been shown to be a potent agonist of the CB1 and CB2 receptors, and has been used to study the effects of cannabinoid receptor activation on these physiological processes.
Propriétés
IUPAC Name |
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-8-12(9-7-11)17(2)15(18)13-5-4-10-16-14(13)19-3/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUBABIWATMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)




![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)



